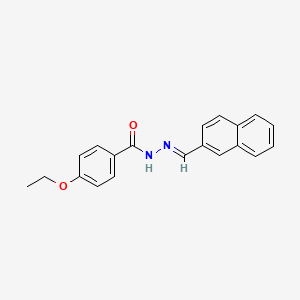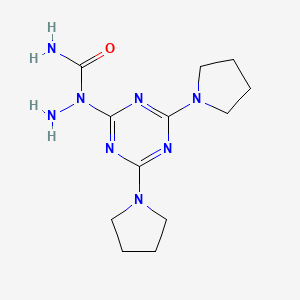![molecular formula C20H28ClNO3 B5547483 (3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol" often involves palladium-catalyzed reactions or cyclization methods. For instance, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans showcases oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, which might be related to the synthesis routes of our compound of interest (Gabriele et al., 2000).
Molecular Structure Analysis
Molecular structure analysis often relies on crystallography to elucidate the arrangement of atoms within a molecule. For closely related compounds, crystal structure analysis can reveal the orientation of substituents and the overall conformation of the molecule. An example includes the study on the crystal structure of a similar compound, which provides insights into the dihedral angles and intermolecular hydrogen bonding patterns (Revathi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and interaction of such molecules with other chemical entities can be complex. For instance, the reactivity of the methoxy group on the benzene ring has been analyzed through crystal structure studies, highlighting the effects of substituents on molecular geometry and reactivity (Krygowski et al., 1994).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity can be crucial for understanding the behavior of a compound under various conditions. Studies on similar molecules focus on crystal and molecular structure, providing valuable data on these physical properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for comprehensively understanding a compound's characteristics. For closely related compounds, detailed analysis, including vibrational spectra and DFT calculations, offers insights into the molecular geometry and chemical reactivity, as seen in studies on molecules like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one (Arulraj R et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :
- This compound has been utilized in palladium-catalyzed synthesis processes, specifically in the formation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. These reactions involve oxidative cyclization and alkoxycarbonylation of 4-yn-1-ols, demonstrating its utility in complex organic syntheses (Gabriele et al., 2000).
Molecular Interaction and Structure Studies :
- The compound's structure has been analyzed in the context of luminescent mono- and binuclear cyclometalated platinum(II) complexes. This study contributes to understanding the fluid- and solid-state oligomeric interactions in such complexes (Lai et al., 1999).
- Additionally, its crystal structure was determined, revealing insights into the dihedral angles between its benzene ring and piperidine rings, which is valuable for understanding its chemical behavior and potential applications (Revathi et al., 2015).
Pharmaceutical Research :
- Although excluding direct drug use and dosage information, it's notable that variations of this compound have been explored in pharmaceutical research. For instance, related piperidine derivatives have been synthesized and studied for their potential in developing new pharmaceutical compounds (Ibenmoussa et al., 1998).
Organometallic Chemistry :
- The compound has been used in organometallic chemistry, particularly in reactions involving ruthenium carbonyl cluster complexes. This research is significant for understanding the electron donor-acceptor properties of such complexes, which have numerous applications in catalysis and materials science (Jeynes et al., 1994).
Nuclear Magnetic Resonance (NMR) Studies :
- It has been included in studies involving carbon-13 magnetic resonance to determine the stereochemistry of related piperidine derivatives. Such studies are crucial for understanding molecular configurations and their implications in various chemical reactions (Jones et al., 1973).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-15-14-22(12-10-20(15,24)11-13-25-2)18(23)19(8-3-9-19)16-4-6-17(21)7-5-16/h4-7,15,24H,3,8-14H2,1-2H3/t15-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWNWPFJCOMSKZ-FOIQADDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2(CCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2(CCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)


![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)
